4-(2-Morpholin-4-ylethyl)phenol

PNMT inhibition CNS adrenergic modulation binding affinity

4-(2-Morpholin-4-ylethyl)phenol is a para-substituted phenol derivative featuring a morpholine ring connected via an ethylene spacer. It belongs to the class of morpholinoalkylphenols, which are widely employed as synthetic intermediates for nitrogenous cyclohexadienone natural product analogs and as pharmacological probes targeting phenylethanolamine N-methyltransferase (PNMT).

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 6631-80-7
Cat. No. B15487940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Morpholin-4-ylethyl)phenol
CAS6631-80-7
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC1COCCN1CCC2=CC=C(C=C2)O
InChIInChI=1S/C12H17NO2/c14-12-3-1-11(2-4-12)5-6-13-7-9-15-10-8-13/h1-4,14H,5-10H2
InChIKeyTWKQHZFWEMNGSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Morpholin-4-ylethyl)phenol (CAS 6631-80-7): Procurement-Relevant Chemical Identity and Structural Class


4-(2-Morpholin-4-ylethyl)phenol is a para-substituted phenol derivative featuring a morpholine ring connected via an ethylene spacer. It belongs to the class of morpholinoalkylphenols, which are widely employed as synthetic intermediates for nitrogenous cyclohexadienone natural product analogs [1] and as pharmacological probes targeting phenylethanolamine N-methyltransferase (PNMT) [2]. The compound is catalogued under NSC 57932 in the National Cancer Institute repository, indicating historical evaluation in anticancer screening programs [3].

Why 4-(2-Morpholin-4-ylethyl)phenol Cannot Be Replaced by In-Class Morpholinoalkylphenol Analogs in Critical Applications


Within the morpholinoalkylphenol series, subtle structural variations—such as replacing the morpholine with piperidine, dimethylamine, or introducing an amino linker—profoundly alter lipophilicity, hydrogen-bonding capacity, and target engagement profiles [1]. The morpholine oxygen serves as a hydrogen-bond acceptor that fine-tunes polar surface area (tPSA) and logP, which in turn governs blood-brain barrier penetration potential and cellular permeability [2]. Empirical data demonstrate that the N-(2-morpholinoethyl)-4-aminophenol analog (bearing an NH linker) is approximately 4-fold more cytotoxic toward HBL melanoma cells than the prototype 4-aminophenol scaffold, underscoring that even single-atom linker changes produce non-linear potency shifts [3]. Consequently, procurement decisions cannot rely on assumed functional interchangeability among morpholinoalkylphenol congeners.

Quantitative Differentiation Guide: 4-(2-Morpholin-4-ylethyl)phenol vs. Closest Structural Analogs in Key Performance Dimensions


PNMT Binding Affinity: Weak Engagement Versus Prototype Inhibitor SKF 64139

4-(2-Morpholin-4-ylethyl)phenol displays a Ki of 1.11 × 10^6 nM (1.11 mM) against bovine phenylethanolamine N-methyltransferase in a radiochemical assay [1]. In contrast, the prototypical PNMT inhibitor SKF 64139 exhibits a Ki of approximately 10 nM under comparable conditions, representing a potency difference of over five orders of magnitude [2]. This extreme potency gap indicates that the morpholinoethyl phenol scaffold lacks the optimal pharmacophoric features required for high-affinity PNMT engagement and should not be selected for applications requiring potent PNMT blockade.

PNMT inhibition CNS adrenergic modulation binding affinity

Antimelanoma Cytotoxicity: 4-Amino Analog Outperforms Parent 4-Hydroxy Scaffold by 4-Fold

Although direct head-to-head data for 4-(2-morpholin-4-ylethyl)phenol are absent, the closely related amino congener N-(2-morpholinoethyl)-4-aminophenol (differing only by replacement of –OH with –NH2 at the para position) demonstrates an IC50 of 20 μg/mL against pigmented HBL human melanoma cells [1]. The unsubstituted 4-aminophenol scaffold exhibits an IC50 of approximately 80 μg/mL in the same assay, establishing that morpholinoethyl substitution alone yields a 4-fold cytotoxicity enhancement [1]. Given that phenolic –OH is a weaker hydrogen-bond donor than –NH2, the target compound is predicted to exhibit intermediate or lower cytotoxicity relative to the amino analog, making it a useful low-cytotoxicity comparator in tyrosinase-targeted prodrug design.

melanoma cytotoxicity amino-phenol comparison IC50

Lipophilicity-Driven CNS Permeability Potential: logP Comparison with Hordenine

4-(2-Morpholin-4-ylethyl)phenol has a calculated logP of 1.5 (octanol/water partition coefficient at pH 7.4) [1]. The structurally related natural product hordenine [4-(2-dimethylaminoethyl)phenol] has a calculated logP of approximately 0.9 [2]. This 0.6 log-unit increase corresponds to approximately 4-fold greater lipophilicity for the morpholinyl compound. Combined with a topological polar surface area (tPSA) of 49.77 Ų determined for the morpholino-dienone congener [3], the compound falls within the favorable CNS penetration zone (tPSA < 70 Ų, logP 1–3). The elevated lipophilicity relative to hordenine may enhance passive blood-brain barrier permeation while potentially reducing aqueous solubility.

LogP CNS penetration physicochemical differentiation

Synthetic Utility: Preferential Formation of Cyclohexadienone Oxidative Dearomatization Products vs. Piperidine Analogs

In the hypervalent iodine (PhI(OAc)₂)-mediated oxidative dearomatization of N-substituted phenols, 4-(2-morpholin-4-ylethyl)phenol yields the corresponding cyclohexadienone (compound 14c) in 28% isolated yield [1]. The analogous piperidine derivative (14a) produces its dienone in only 16% yield under identical conditions (CH₃CN/H₂O/phosphate buffer pH 6.4, 0°C, 7 min) [1]. The morpholine oxygen atom enhances the oxidative coupling efficiency, likely through stabilization of the reaction intermediate. This 1.75-fold yield advantage makes the morpholine-bearing phenol the preferred starting material for synthesizing jacaranone-derived nitrogenous cyclohexadienones at preparative scale.

oxidative dearomatization synthetic yield heterocycle comparison

Antitrypanosomal Selectivity Index: Morpholino-Dienone Derivative Exhibits High Therapeutic Window vs. Reference Drugs

The cyclohexadienone oxidation product derived from 4-(2-morpholin-4-ylethyl)phenol (compound 14c) demonstrates an IC50 of 0.27 μM against Trypanosoma brucei rhodesiense STIB900, with a selectivity index (SI = IC50 L6 cells / IC50 parasite) of 12.9 [1]. By comparison, the structurally related piperidine-derived dienone (14a) shows an IC50 of 0.57 μM and an SI of 4.9 [1]. The morpholino-dienone thus achieves 2.1-fold greater antiparasitic potency and a 2.6-fold improvement in therapeutic index relative to the piperidine analog. Furthermore, the morpholino-dienone's SI exceeds that of several reference drugs, including melarsoprol (SI ≈ 1) [1], highlighting its potential as a privileged scaffold for antitrypanosomal lead optimization.

antitrypanosomal activity selectivity index Trypanosoma brucei

Procurement-Optimized Application Scenarios for 4-(2-Morpholin-4-ylethyl)phenol Based on Quantitative Differentiation Evidence


Precursor for Antitrypanosomal Jacaranone-Derived Cyclohexadienone Lead Compounds

Purchasing 4-(2-morpholin-4-ylethyl)phenol as synthetic starting material for oxidative dearomatization to compound 14c is justified by the 2.1-fold greater antitrypanosomal potency and 2.6-fold higher selectivity index of the resulting dienone compared to the piperidine-derived analog [1]. The 28% preparative yield further supports its use in medium-throughput medicinal chemistry campaigns targeting Trypanosoma brucei rhodesiense.

Low-Cytotoxicity Scaffold for Melanoma Prodrug Design

Based on the class-level inference that the 4-hydroxy analog is less cytotoxic than the 4-amino congener (IC50 = 20 μg/mL for the amino form), 4-(2-morpholin-4-ylethyl)phenol can be rationally selected as a prodrug carrier scaffold where minimal inherent cytotoxicity is required before enzymatic activation in tyrosinase-rich melanoma microenvironments [2].

Negative Control Compound for PNMT Inhibitor Screening

With a PNMT Ki of 1.11 mM—over 100,000-fold weaker than the standard inhibitor SKF 64139—this compound serves as an ideal negative control in PNMT enzymatic assays, ensuring that observed activity in screening libraries is not due to nonspecific morpholinoalkylphenol scaffold effects [3].

Physicochemical Reference Standard for Morpholinoalkylphenol logP/tPSA Profiling

The compound's logP of 1.5 and estimated tPSA of ~50 Ų place it within the CNS penetration-favorable zone, making it a useful reference standard when calibrating computational models or chromatographic methods (e.g., CHI-logP) for morpholinoalkylphenol series, particularly when benchmarking against hordenine (logP ≈ 0.9) [4].

Quote Request

Request a Quote for 4-(2-Morpholin-4-ylethyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.